Lipophilicity Comparison: logP of 4-Pyridyl Isomer vs. Class Prototype PIH
The lipophilicity of 4-pyridinecarboxaldehyde isonicotinoyl hydrazone, a key determinant of its cellular permeability and in vivo distribution profile, is defined by a calculated LogP of 1.63 [1]. This value contrasts sharply with the well-known class prototype, pyridoxal isonicotinoyl hydrazone (PIH), which, due to its additional polar hydroxyl and hydroxymethyl groups on the pyridoxal moiety, exhibits significantly lower lipophilicity. While a direct experimental logP for PIH is not provided in the source, studies on the 2-pyridyl isomer (PCIH) class demonstrate that structural modifications (e.g., 2-pyridyl vs. 4-pyridyl) critically influence lipophilicity and cellular uptake rates, with more lipophilic analogs showing superior membrane penetration [2].
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.63 |
| Comparator Or Baseline | Pyridoxal isonicotinoyl hydrazone (PIH), qualitatively more polar due to pyridoxal hydroxyl groups. |
| Quantified Difference | Target compound LogP of 1.63 indicates moderately higher lipophilicity compared to the more polar PIH. |
| Conditions | Calculated property based on chemical structure [1]. |
Why This Matters
This quantified lipophilicity predicts enhanced passive membrane permeability for 13025-99-5 relative to the more polar PIH, making it a preferable scaffold for developing cell-penetrant iron chelators or antimicrobial agents where intracellular target access is critical [2].
- [1] ChemSrc. (n.d.). N'-(Pyridin-4-ylmethylene)isonicotinohydrazide (CAS 13025-99-5). View Source
- [2] Lim, C. K., Kalinowski, D. S., & Richardson, D. R. (2008). Protection against Hydrogen Peroxide-Mediated Cytotoxicity in Friedreich's Ataxia Fibroblasts Using Novel Iron Chelators of the 2-Pyridylcarboxaldehyde Isonicotinoyl Hydrazone Class. Molecular Pharmacology, 74(1), 225-235. View Source
